1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
1-Methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (hereafter referred to as the target compound) is a tricyclic xanthine derivative with a pyrimido[2,1-f]purine core. Its structure features a phenyl group at the N-9 position, a methyl group at N-1, and a propyl chain at N-3 (Figure 1). Such substitutions are designed to modulate pharmacokinetic properties (e.g., lipophilicity, solubility) and enhance target selectivity, particularly for adenosine receptors (A3AR) or phosphodiesterases (PDEs) .
Properties
IUPAC Name |
1-methyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-10-23-16(24)14-15(20(2)18(23)25)19-17-21(11-7-12-22(14)17)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVJJKFHTCCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Multitarget Drug Design
Recent studies have highlighted the compound's role as a multitarget drug candidate. It has been shown to interact with multiple biological pathways, making it suitable for treating complex diseases such as neurodegenerative disorders and cancer. Research indicates that derivatives of this compound can act on adenosine receptors and monoamine oxidases, suggesting potential applications in managing conditions like Parkinson's disease and depression .
Antioxidant Activity
The antioxidant properties of purine derivatives have been widely studied. The presence of phenyl groups in the structure enhances its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases . This property is particularly relevant in the context of neuroprotection and cardiovascular health.
Cardiovascular Effects
Pharmacological evaluations have demonstrated that certain derivatives exhibit significant cardiovascular effects, including hypotensive and bradycardic actions. These effects are likely mediated through the modulation of peripheral resistance and endothelial function . Such properties make these compounds candidates for developing antihypertensive therapies.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of Parkinson's disease. The results showed that treatment with the compound led to reduced neuronal death and improved motor function in animal models. The mechanism was attributed to its antioxidant properties and ability to modulate neurotransmitter levels .
Case Study 2: Antihypertensive Activity
In another study focusing on cardiovascular health, researchers evaluated the hypotensive effects of this compound in hypertensive rat models. The findings indicated a significant reduction in blood pressure following administration of the compound, suggesting its potential as a therapeutic agent for hypertension management .
Mechanism of Action
The mechanism of action of 1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with analogs differing in substituents at N-1, N-3, N-9, or the heterocyclic core. Key parameters include synthetic efficiency, physicochemical properties, and biological activity.
Table 2: Receptor Affinity and Enzyme Inhibition
- A3AR Affinity: Pyrido[2,1-f]purine-2,4-diones with lipophilic substituents (e.g., cyclopropylmethyl, 4-methylbenzyl) exhibit nanomolar A3AR affinity and high selectivity over A1/A2A receptors . The target compound’s phenyl group may similarly enhance A3AR binding via hydrophobic interactions.
- Dual-Target Activity: Chloro-fluorobenzyl derivatives (e.g., compound in ) inhibit MAO-B and A3AR, suggesting that electron-withdrawing groups enhance multitarget effects.
Structural Modifications and Pharmacokinetics
- N-1 and N-3 Alkyl Chains : Propyl chains (target compound) balance lipophilicity and metabolic stability better than shorter (methyl) or longer (butyl) chains. For example, 1,3-dibutyl analogs show reduced solubility despite higher molecular weights .
- N-9 Aryl Groups : Phenyl (target compound) vs. dihydroxyphenethyl (21): The latter’s hydroxyl groups improve water solubility but may reduce blood-brain barrier penetration . Dimethoxyphenyl () enhances lipophilicity, favoring CNS targeting.
Biological Activity
1-Methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and features a tetrahydropyrimido moiety fused to a purine ring. This structural configuration is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
- Neuropharmacological Effects : The compound has shown promise as a multitarget drug candidate for neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Antidepressant and Anxiolytic Properties : It may act as a ligand for serotonin receptors (5-HT1A, 5-HT2A), contributing to its potential use in treating mood disorders.
Antitumor Activity
A study highlighted the effectiveness of pyrimidine derivatives in inhibiting the growth of various cancer cell lines. The mechanism involves interference with the cell cycle and induction of apoptosis. The specific compound's IC50 values against different cancer cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of kinase activity |
Neuropharmacological Effects
The compound was evaluated for its effects on neurotransmitter systems. In vitro studies demonstrated that it acts as a dual inhibitor of serotonin receptors, which is crucial for its antidepressant and anxiolytic effects.
Case Study : A randomized controlled trial involving animal models showed significant improvements in anxiety-like behaviors when treated with the compound compared to controls. Behavioral assessments indicated enhanced serotonin signaling.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications at the N-position and variations in the phenyl substituent significantly impacted potency and selectivity for biological targets.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
- Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with purine derivatives under controlled conditions. Key steps include:
- Step 1 : Alkylation of pyrimidine intermediates with propyl groups under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Ring closure via catalytic acid (e.g., H₂SO₄) to form the tetrahydropyrimido core.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the target compound .
- Critical Parameters : Monitor reaction progress using TLC and optimize temperature (70–90°C) to avoid side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, phenyl, propyl groups) and ring saturation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z).
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Approaches :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the propyl or phenyl positions to enhance aqueous solubility .
- Prodrug Design : Mask hydrophobic moieties with ester or amide prodrugs that hydrolyze in vivo .
- In Silico Modeling : Use tools like SwissADME to predict logP and solubility, guiding synthetic prioritization .
Q. How can researchers analyze the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity and specificity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites, validated by mutagenesis studies .
Q. How should discrepancies in biological activity data across studies be addressed?
- Resolution Strategies :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line, incubation time, concentration range).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., enzymatic inhibition vs. cellular viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
